Cas no 887589-37-9 (tert-butyl N-4-(piperidin-2-yl)phenylcarbamate)
tert-butyl N-4-(piperidin-2-yl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, [4-(2-piperidinyl)phenyl]-, 1,1-dimethylethyl ester (9CI)
- TERT-BUTYL (4-(PIPERIDIN-2-YL)PHENYL)CARBAMATE
- tert-butyl n-[4-(piperidin-2-yl)phenyl]carbamate
- 887589-37-9
- AT36358
- EN300-1878204
- tert-butyl N-4-(piperidin-2-yl)phenylcarbamate
-
- Inchi: 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-9-7-12(8-10-13)14-6-4-5-11-17-14/h7-10,14,17H,4-6,11H2,1-3H3,(H,18,19)
- InChI Key: XDTSNFSQMSONEY-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=CC=C(C2CCCCN2)C=C1
Computed Properties
- Exact Mass: 276.183778013g/mol
- Monoisotopic Mass: 276.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- Density: 1.080±0.06 g/cm3(Predicted)
- Boiling Point: 360.1±35.0 °C(Predicted)
- pka: 13.83±0.70(Predicted)
tert-butyl N-4-(piperidin-2-yl)phenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1878204-0.05g |
tert-butyl N-[4-(piperidin-2-yl)phenyl]carbamate |
887589-37-9 | 0.05g |
$612.0 | 2023-09-18 | ||
| Enamine | EN300-1878204-0.1g |
tert-butyl N-[4-(piperidin-2-yl)phenyl]carbamate |
887589-37-9 | 0.1g |
$640.0 | 2023-09-18 | ||
| Enamine | EN300-1878204-0.25g |
tert-butyl N-[4-(piperidin-2-yl)phenyl]carbamate |
887589-37-9 | 0.25g |
$670.0 | 2023-09-18 | ||
| Enamine | EN300-1878204-0.5g |
tert-butyl N-[4-(piperidin-2-yl)phenyl]carbamate |
887589-37-9 | 0.5g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1878204-1.0g |
tert-butyl N-[4-(piperidin-2-yl)phenyl]carbamate |
887589-37-9 | 1g |
$1458.0 | 2023-06-01 | ||
| Enamine | EN300-1878204-2.5g |
tert-butyl N-[4-(piperidin-2-yl)phenyl]carbamate |
887589-37-9 | 2.5g |
$1428.0 | 2023-09-18 | ||
| Enamine | EN300-1878204-5.0g |
tert-butyl N-[4-(piperidin-2-yl)phenyl]carbamate |
887589-37-9 | 5g |
$4226.0 | 2023-06-01 | ||
| Enamine | EN300-1878204-10.0g |
tert-butyl N-[4-(piperidin-2-yl)phenyl]carbamate |
887589-37-9 | 10g |
$6266.0 | 2023-06-01 | ||
| Enamine | EN300-1878204-1g |
tert-butyl N-[4-(piperidin-2-yl)phenyl]carbamate |
887589-37-9 | 1g |
$728.0 | 2023-09-18 | ||
| Enamine | EN300-1878204-5g |
tert-butyl N-[4-(piperidin-2-yl)phenyl]carbamate |
887589-37-9 | 5g |
$2110.0 | 2023-09-18 |
tert-butyl N-4-(piperidin-2-yl)phenylcarbamate Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on tert-butyl N-4-(piperidin-2-yl)phenylcarbamate
Introduction to Tert-butyl N-4-(piperidin-2-yl)phenylcarbamate (CAS No. 887589-37-9)
Tert-butyl N-4-(piperidin-2-yl)phenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 887589-37-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the carbamate class, characterized by the presence of a carbonyl group (-COO-) linked to a nitrogen atom, which is further substituted with a tert-butyl group and a phenyl ring functionalized with a piperidin-2-yl moiety. The unique structural features of this molecule make it a promising candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
The structure of tert-butyl N-4-(piperidin-2-yl)phenylcarbamate incorporates several key pharmacophoric elements that are known to enhance biological activity. The piperidin-2-yl group, a six-membered heterocyclic amine, is frequently employed in drug design due to its ability to modulate receptor binding and improve pharmacokinetic properties. Additionally, the phenyl ring provides a hydrophobic scaffold that can interact favorably with biological targets, while the carbamate moiety serves as a versatile linker for further chemical modifications. These structural components collectively contribute to the compound's potential as an intermediate in the synthesis of more complex pharmacological entities.
In recent years, there has been growing interest in exploring the therapeutic applications of compounds containing piperidine scaffolds. Piperidine derivatives have been extensively studied for their role in treating various diseases, including central nervous system (CNS) disorders, infectious diseases, and cancer. The N-4-(piperidin-2-yl)phenylcarbamate moiety in tert-butyl N-4-(piperidin-2-yl)phenylcarbamate suggests that this compound may exhibit similar biological activities. Preliminary studies have indicated that such derivatives can interact with enzymes and receptors involved in disease pathways, making them valuable starting points for drug development.
One of the most compelling aspects of tert-butyl N-4-(piperidin-2-yl)phenylcarbamate is its potential as a key intermediate in the synthesis of more complex molecules. The tert-butyl group provides stability to the molecule while allowing for selective functionalization at other sites. This flexibility makes it an attractive building block for medicinal chemists who are seeking to develop novel compounds with improved efficacy and reduced side effects. The ability to modify different parts of the molecule while retaining its core pharmacophoric features offers a strategic advantage in optimizing drug candidates.
The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors that target specific enzymes or receptors implicated in disease mechanisms. Compounds like tert-butyl N-4-(piperidin-2-yl)phenylcarbamate are often employed as starting points for structure-based drug design (SBDD). By leveraging computational methods and high-throughput screening (HTS), researchers can rapidly identify derivatives with enhanced binding affinity and selectivity. The CAS No. 887589-37-9 associated with this compound facilitates its identification and tracking in research laboratories, ensuring consistency and reproducibility in experimental protocols.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like tert-butyl N-4-(piperidin-2-yl)phenylcarbamate. Techniques such as transition-metal-catalyzed cross-coupling reactions, palladium-mediated transformations, and enzymatic catalysis have significantly improved the scalability and purity of these intermediates. These advancements not only accelerate the discovery process but also allow for greater exploration of structural diversity, which is crucial for identifying lead compounds with optimal pharmacological profiles.
The biological activity of tert-butyl N-4-(piperidin-2-yl)phenylcarbamate has been preliminarily evaluated through various in vitro assays. Initial studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to therapeutic targets. For instance, derivatives containing piperidine moieties have shown promise in inhibiting kinases and proteases involved in cancer progression or inflammatory responses. While further research is needed to fully elucidate its mechanism of action, these preliminary findings underscore its potential as a valuable tool in drug discovery.
The synthesis of tert-butyl N-4-(piperidin-2-yI)-phenyIcarbamate involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the carbamate group typically involves condensation reactions between an amine derivative and an acid chloride or ester under basic conditions. Subsequent functionalization at the phenolic position can be achieved through electrophilic aromatic substitution or metal-catalyzed coupling reactions. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.
In conclusion, tert-butyl N--4-(pyperidin--2-yI)-phnyIcamamate (CAS No--887589--37--9) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile intermediate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for piperidine-containing compounds, this molecule stands out as a promising candidate for further exploration and development.
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